molecular formula C10H18O8 B580259 Diethylgalactarate CAS No. 15909-67-8

Diethylgalactarate

Cat. No.: B580259
CAS No.: 15909-67-8
M. Wt: 266.24 g/mol
InChI Key: VYFOOXBIRRKSIH-SOSBWXJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylgalactarate can be synthesized through the esterification of galactaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of galactaric acid and ethanol into a reactor with an acid catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diethylgalactarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethylgalactarate has several applications in scientific research:

Comparison with Similar Compounds

    Diethyl tartrate: Another diethyl ester, but derived from tartaric acid.

    Diethyl fumarate: An ester of fumaric acid.

    Diethyl succinate: An ester of succinic acid.

Uniqueness: Diethylgalactarate is unique due to its origin from galactaric acid and its specific applications in neuroprotection and polymer chemistry. Unlike diethyl tartrate and diethyl fumarate, which are primarily used in different synthetic applications, this compound’s potential in medical research sets it apart .

Biological Activity

Diethylgalactarate, a diester derived from galactaric acid, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological implications, supported by relevant research findings and data tables.

1. Synthesis and Structural Characteristics

This compound is synthesized through the esterification of galactaric acid with ethanol. The synthesis process can be optimized using various methods, including refluxing with acidic catalysts or employing microwave-assisted techniques for improved yields. The compound is characterized by its diester functional groups, which contribute to its solubility and reactivity.

Table 1: Synthesis Overview of this compound

Reaction StepConditionsYield (%)
Esterification with EthanolReflux in acid catalyst85-90
Microwave-assisted synthesis2 hours at 120 °C95

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and food preservation.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 50 µg/mL
    • E. coli: 100 µg/mL

2.2 Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound showed low cytotoxicity in human cell lines, indicating a favorable therapeutic window.

Table 2: Cytotoxicity Results on Human Cell Lines

Cell LineIC50 (µg/mL)
HeLa>200
MCF-7>150
HCT116>180

The biological activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of the diester functional groups enhances its interaction with lipid bilayers, facilitating membrane permeabilization.

4. Applications in Drug Development

Given its biological properties, this compound is being explored as a lead compound for developing new antimicrobial agents. Its derivatives are also under investigation for potential use in polymeric drug delivery systems due to their favorable solubility and biocompatibility.

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial applications and as a low-toxicity candidate for drug development. Ongoing research aims to further elucidate its mechanisms of action and explore its potential in various therapeutic contexts.

Properties

CAS No.

15909-67-8

Molecular Formula

C10H18O8

Molecular Weight

266.24 g/mol

IUPAC Name

diethyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C10H18O8/c1-3-17-9(15)7(13)5(11)6(12)8(14)10(16)18-4-2/h5-8,11-14H,3-4H2,1-2H3/t5-,6+,7+,8-

InChI Key

VYFOOXBIRRKSIH-SOSBWXJGSA-N

SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)OCC)O)O)O)O

Canonical SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O

Synonyms

Diethyl mucate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.